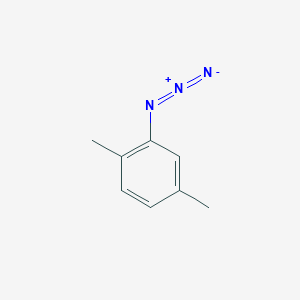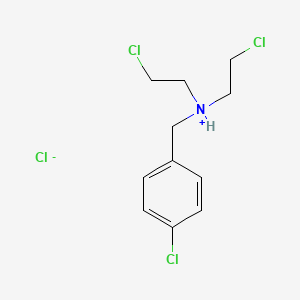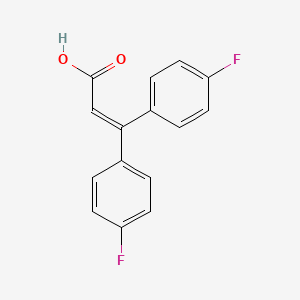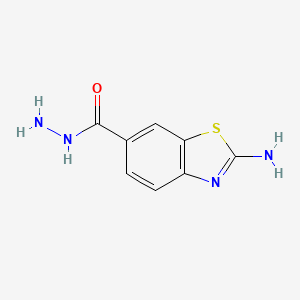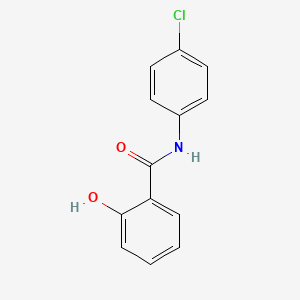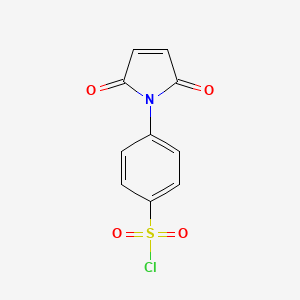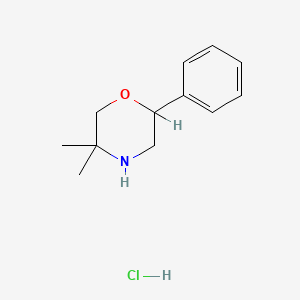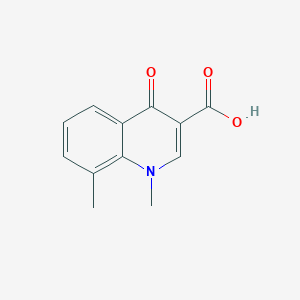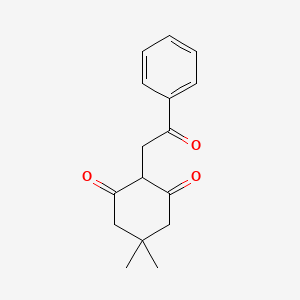![molecular formula C13H9ClFNO B3032764 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol CAS No. 488124-39-6](/img/structure/B3032764.png)
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol
Übersicht
Beschreibung
The compound "2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol" is a Schiff base derivative, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound to give a C=N double bond, known as an azomethine or imine group. These compounds are known for their diverse applications in various fields such as organic synthesis, catalysis, and materials science due to their ease of synthesis and structural versatility.
Synthesis Analysis
Schiff bases like the one can be synthesized through a condensation reaction between an amine and an aldehyde or ketone. The papers provided discuss the synthesis of similar compounds, where salicylideneaniline (SA) derivative compounds have been synthesized and characterized using techniques such as single crystal X-ray diffraction, IR spectroscopy, NMR, and theoretical methods . The synthesis conditions, such as temperature and choice of solvent, can significantly affect the yield and purity of the resulting Schiff base compounds.
Molecular Structure Analysis
The molecular structure of Schiff base compounds is often characterized by the presence of a planar geometry around the azomethine linkage, which can lead to strong intermolecular interactions such as hydrogen bonding. The crystallographic studies of similar compounds reveal that they can crystallize in different space groups, indicating a degree of structural diversity . Theoretical calculations, such as density functional theory (DFT), are used to predict the molecular geometry and compare it with experimental data .
Chemical Reactions Analysis
Schiff bases are reactive intermediates that can undergo various chemical reactions. They can participate in coordination chemistry to form complexes with metals, which can be used in catalysis or material science . The reactivity of the imine group can also be exploited in organic synthesis, where Schiff bases can act as ligands, electrophiles, or nucleophiles depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases can be studied using spectroscopic techniques such as FT-IR, UV-Vis, and NMR . These techniques provide information about the electronic structure, intermolecular interactions, and the environment around the molecule. Theoretical approaches, such as DFT calculations, can complement these studies by providing insights into the electronic properties, such as the HOMO-LUMO gap, which can influence the chemical reactivity and optical properties of the compound . Thermal analysis can also provide information about the stability of the compound and its derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Schiff base organic compounds similar to 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol have been synthesized and characterized using various techniques like FTIR, electronic and 1H NMR spectral techniques. These compounds exhibit fluorescence properties and are studied for their molecular geometry and electronic absorption spectra (Kusmariya & Mishra, 2015).
Polycondensation and Thermal Degradation Studies
- Research on oligo-2-[(4-fluorophenyl)imino methylene] phenol, a related compound, focuses on oxidative polycondensation reactions and thermal degradation. This involves studying the molecular weight and polydispersity index, as well as analyzing thermal stability and weight loss at high temperatures (Kaya & Gül, 2004).
Stability Constants of Metal Complexes
- Studies on the stability constants of mixed ligand complexes involving transition metal ions with compounds structurally similar to this compound have been conducted. These complexes are examined under specific conditions like temperature and ionic strength (Mapari, 2017).
Antioxidant Properties
- Schiff base compounds, akin to this compound, have been synthesized and their antioxidant properties investigated. These studies include spectroscopic techniques and DFT calculations (Ghichi et al., 2018).
Crystallographic and Spectroscopic Studies
- Crystallographic and spectroscopic studies of compounds related to this compound provide insights into their molecular structures, optimized geometries, and theoretical and experimental IR spectra comparisons (Demirtaş et al., 2018).
Synthesis and Exploration of Crystalline Imines
- The synthesis of halo-functionalized crystalline Schiff base compounds, similar in structure to this compound, has been explored. These studies include X-ray diffraction analysis, Hirshfeld surface analysis, and quantum chemical calculations for structure elucidation and optoelectronic properties (Ashfaq et al., 2022).
Wirkmechanismus
Target of Action
It’s known that schiff base compounds, which this compound is a part of, are often involved in coordination with metal ions .
Mode of Action
The compound, being a Schiff base ligand, is known to participate in coordination with metal ions through its “O” and “N” donor atoms . This results in the formation of metal complexes, which have been proposed to have a six-coordinated octahedral geometry .
Biochemical Pathways
Schiff base metal complexes are known for their diverse spectrum of biological and pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties .
Result of Action
The compound and its metal complexes have been tested for their antibacterial activity. The results revealed that the metal complexes exhibited higher antibacterial activity than the free Schiff base ligand against both Gram-negative bacteria (E. coli and P. aeruginosa) and Gram-positive bacteria (B. subtilis and S. typhi) .
Action Environment
It’s worth noting that the synthesis of the compound and its metal complexes was carried out in a methanolic medium , which could potentially influence its action and stability.
Biochemische Analyse
Biochemical Properties
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions between the compound and the enzyme’s active site .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities. In in vitro studies, the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJKZORFKYYLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425344 | |
| Record name | ZINC01090680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488124-39-6 | |
| Record name | ZINC01090680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



